molecular formula C17H21NO3S B14927703 N-butyl-3-(naphthalen-2-ylsulfonyl)propanamide

N-butyl-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B14927703
M. Wt: 319.4 g/mol
InChI Key: KFWMJSZLCKBIRD-UHFFFAOYSA-N
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Description

N~1~-Butyl-3-(2-naphthylsulfonyl)propanamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a naphthylsulfonyl group attached to the carbon chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Butyl-3-(2-naphthylsulfonyl)propanamide typically involves the reaction of 2-naphthylsulfonyl chloride with N-butylpropanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N1-Butyl-3-(2-naphthylsulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N~1~-Butyl-3-(2-naphthylsulfonyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-Butyl-3-(2-naphthylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

  • N-Butyl-Benzenesulfonamide
  • N-Butyl-2-naphthylsulfonamide
  • N-Butyl-3-(4-nitrophenylsulfonyl)propanamide

Comparison: N1-Butyl-3-(2-naphthylsulfonyl)propanamide is unique due to the presence of the naphthyl group, which imparts distinct chemical properties compared to other similar compounds. The naphthyl group enhances the compound’s ability to interact with aromatic systems and increases its stability under various reaction conditions. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-butyl-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C17H21NO3S/c1-2-3-11-18-17(19)10-12-22(20,21)16-9-8-14-6-4-5-7-15(14)13-16/h4-9,13H,2-3,10-12H2,1H3,(H,18,19)

InChI Key

KFWMJSZLCKBIRD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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